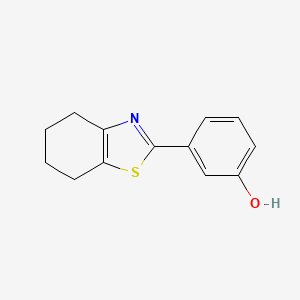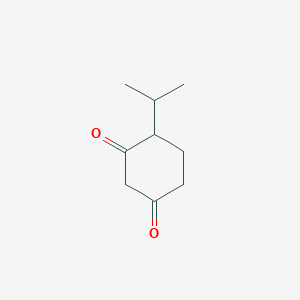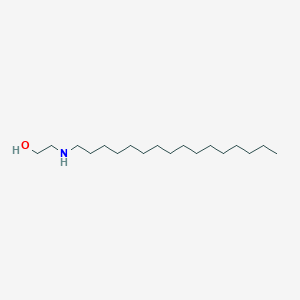
2-(Hexadecylamino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(hexadecylamino)-, also known as N-hexadecylaminoethanol, is an organic compound with the molecular formula C18H39NO. It is a long-chain amine derivative of ethanol, characterized by the presence of a hexadecyl (sixteen-carbon) chain attached to the amino group. This compound is known for its surfactant properties and is used in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(hexadecylamino)- typically involves the reaction of hexadecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{C16H33NH2} + \text{C2H4O} \rightarrow \text{C18H39NO} ]
Industrial Production Methods: In industrial settings, the production of Ethanol, 2-(hexadecylamino)- involves large-scale reactions using similar principles. The process may include additional purification steps such as distillation and crystallization to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol, 2-(hexadecylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Various substituted amines or alcohols
Applications De Recherche Scientifique
Ethanol, 2-(hexadecylamino)- has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in the preparation of liposomes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products .
Mécanisme D'action
The mechanism of action of Ethanol, 2-(hexadecylamino)- involves its interaction with cell membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents. Additionally, its surfactant nature enables it to disrupt microbial cell membranes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Ethanol, 2-(octadecylamino)-: Similar structure with an octadecyl (eighteen-carbon) chain.
Ethanol, 2-(dodecylamino)-: Contains a dodecyl (twelve-carbon) chain.
Ethanol, 2-(decylamino)-: Features a decyl (ten-carbon) chain.
Uniqueness: Ethanol, 2-(hexadecylamino)- is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and in applications requiring membrane integration .
Propriétés
Numéro CAS |
35902-64-8 |
|---|---|
Formule moléculaire |
C18H39NO |
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
2-(hexadecylamino)ethanol |
InChI |
InChI=1S/C18H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18-20/h19-20H,2-18H2,1H3 |
Clé InChI |
SIFHZKKXWMJWOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B15096429.png)
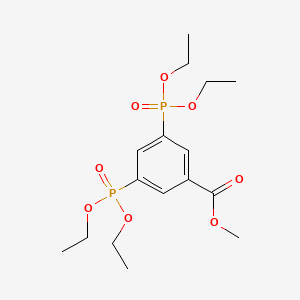

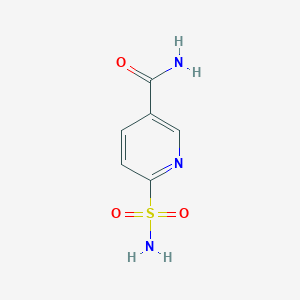
![1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B15096455.png)
![1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl-](/img/structure/B15096463.png)
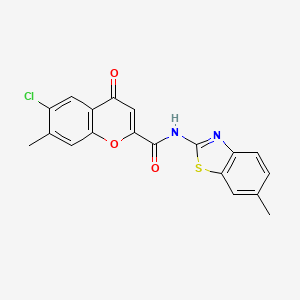
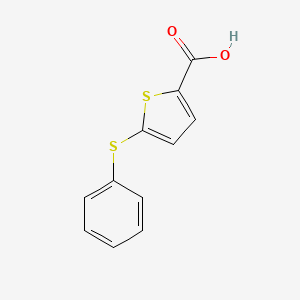
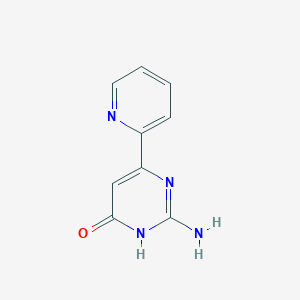
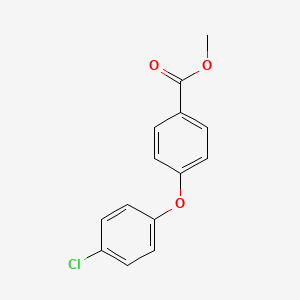
![4-[(Naphthalen-2-yl)carbamoyl]butanoic acid](/img/structure/B15096488.png)
